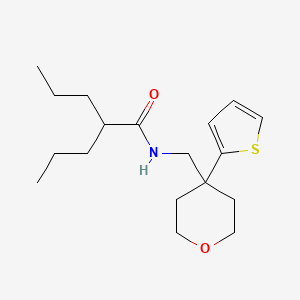
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiophene ring, a tetrahydropyran ring, and a pentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the tetrahydropyran ring through the hydroalkoxylation of hydroxy olefins using catalysts such as platinum or lanthanide triflates . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the amide bond through the reaction of the amine with a carboxylic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The tetrahydropyran ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the thiophene and amide groups.
Thiophene: A basic aromatic compound that forms the core structure of the target compound.
Pentanamide: A simple amide that serves as a building block for more complex molecules.
Uniqueness
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a pentanamide chain
Propiedades
Número CAS |
1208491-00-2 |
|---|---|
Fórmula molecular |
C18H29NO2S |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pentanamide |
InChI |
InChI=1S/C18H29NO2S/c1-3-6-15(7-4-2)17(20)19-14-18(9-11-21-12-10-18)16-8-5-13-22-16/h5,8,13,15H,3-4,6-7,9-12,14H2,1-2H3,(H,19,20) |
Clave InChI |
AFRPLALUVIJQQN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)NCC1(CCOCC1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















